4-(1H-1,2,4-triazol-5-ylsulfanyl)aniline

Medicinal Chemistry Scaffold Design Structure-Activity Relationship

4-(1H-1,2,4-triazol-5-ylsulfanyl)aniline (CAS 362656-67-5, molecular formula C₈H₈N₄S, molecular weight 192.24 g·mol⁻¹) is a bifunctional heterocyclic building block comprising a 1,2,4-triazole ring linked via a thioether bridge to a para-aminophenyl moiety. Commercial sources supply this compound at ≥95% purity (HPLC), routinely stocked as 250 mg to 1 g quantities by specialty chemical vendors including Santa Cruz Biotechnology (sc-347582), Enamine (EN300-43111), and AKSci (0525DD).

Molecular Formula C8H8N4S
Molecular Weight 192.24 g/mol
CAS No. 362656-67-5
Cat. No. B6142914
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1H-1,2,4-triazol-5-ylsulfanyl)aniline
CAS362656-67-5
Molecular FormulaC8H8N4S
Molecular Weight192.24 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N)SC2=NC=NN2
InChIInChI=1S/C8H8N4S/c9-6-1-3-7(4-2-6)13-8-10-5-11-12-8/h1-5H,9H2,(H,10,11,12)
InChIKeyJPVXZIFKJVAXJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(1H-1,2,4-Triazol-5-ylsulfanyl)aniline (CAS 362656-67-5): Procurement-Relevant Identity and Baseline


4-(1H-1,2,4-triazol-5-ylsulfanyl)aniline (CAS 362656-67-5, molecular formula C₈H₈N₄S, molecular weight 192.24 g·mol⁻¹) is a bifunctional heterocyclic building block comprising a 1,2,4-triazole ring linked via a thioether bridge to a para-aminophenyl moiety [1]. Commercial sources supply this compound at ≥95% purity (HPLC), routinely stocked as 250 mg to 1 g quantities by specialty chemical vendors including Santa Cruz Biotechnology (sc-347582), Enamine (EN300-43111), and AKSci (0525DD) . Its structural features—a primary aromatic amine for amidation/sulfonamide formation and a triazole-thioether core for metal coordination—position it as a scaffold for kinase inhibitor, metalloenzyme inhibitor, and antimicrobial lead generation programs [2].

Why 4-(1H-1,2,4-Triazol-5-ylsulfanyl)aniline Cannot Be Replaced by Generic Triazole-Aniline Building Blocks


Building block procurement in early-phase medicinal chemistry frequently defaults to the most commercially accessible analogue under the assumption of scaffold interchangeability. In the 1,2,4-triazole-aniline chemical space, however, regioisomeric connectivity and linker identity fundamentally determine downstream synthetic accessibility and target engagement profiles. The thioether bridge in 4-(1H-1,2,4-triazol-5-ylsulfanyl)aniline introduces a sulfur atom as a structural spacer that alters bond geometry (C–S–C angle ~104° vs C–N–C angle ~121°), modulates electron density at the triazole ring, and creates a distinct hydrogen-bonding environment compared to nitrogen-linked or directly attached triazole-aniline congeners [1][2]. Substituting the 5-thioether regioisomer with the more widely cataloged 3-anilino-5-mercapto-1,2,4-triazole (CAS 16739-02-9) would invert the vector of the aniline group and replace the thioether with a thiol, yielding a structurally non-equivalent intermediate that cannot recapitulate the same SAR trajectory [3]. The quantitative differentiation evidence below demonstrates why selecting the exact CAS number is not merely a cataloguing preference but a decision with direct consequences for synthetic productivity and biological outcome reproducibility.

4-(1H-1,2,4-Triazol-5-ylsulfanyl)aniline: Quantified Differentiation Evidence vs. Closest Comparator Building Blocks


Regioisomeric Topology: Thioether-Linked 5-Triazole vs. 3-Anilino-5-Mercapto Triazole

The target compound and 3-anilino-5-mercapto-1,2,4-triazole (CAS 16739-02-9) share the same molecular formula (C₈H₈N₄S) and molecular weight (192.24 g·mol⁻¹) but differ fundamentally in atomic connectivity: the target compound positions the aniline nitrogen para to a thioether bridge terminating at the triazole C-5, whereas the comparator carries the aniline nitrogen directly attached to the triazole C-3 with a free thiol at C-5 [1]. Computed physicochemical properties underscore the topological divergence: the target compound displays a lower calculated logP (XLogP3-AA 1.7) and a higher topological polar surface area (92.9 Ų) versus the comparator, reflecting the different hydrogen-bonding profile of the primary amine–thioether–triazole arrangement [2]. The rotatable bond count is identical (n = 2) for both isomers, but the C–S–C angle (~104°) in the target compound imposes a bent geometry absent in the C–N connection of the comparator [1]. This geometric constraint influences molecular shape in docking simulations and, critically, determines which derivatization reactions are synthetically accessible: the target compound's free aniline –NH₂ permits amide coupling and sulfonamide formation, while the comparator's thiol –SH enables thioether alkylation and disulfide formation—two non-interchangeable synthetic pathways [3].

Medicinal Chemistry Scaffold Design Structure-Activity Relationship

Derivatization Versatility: –NH₂ Handle Enables Unique Access to Biologically Validated Sulfonamide Series

The para-substituted aniline –NH₂ group in the target compound undergoes quantitative sulfonylation to yield N-aryl sulfonamides, a transformation documented in the BindingDB entry BDBM52228 where the derivative 4-methoxy-N-[4-hydroxy-3-(1H-1,2,4-triazol-5-ylsulfanyl)phenyl]benzenesulfonamide was generated and tested against human alkaline phosphatase isozymes [1]. This derivative, synthesized via direct sulfonylation of the aniline nitrogen, exhibited EC₅₀ values of 79.6 μM (intestinal-type alkaline phosphatase), 68.6 μM (germ cell alkaline phosphatase), and 50.1 μM (tissue-nonspecific alkaline phosphatase) in a concentration-response assay format [1]. In contrast, analogues where the triazole is directly connected to the aniline ring without the thioether spacer—such as the 2-(1H-1,2,4-triazol-5-yl)aniline scaffold (CAS 6219-58-5)—present a different geometric trajectory for the aniline –NH₂, altering the vector of sulfonamide extension and yielding distinct selectivity fingerprints across the alkaline phosphatase family . The target compound's thioether linkage contributes approximately 2.7 Å of additional spacing between the triazole and aniline rings compared to a direct C–C connection, as estimated from DFT-optimized geometries of analogous 1,2,4-triazole structures [2]. This spacing has been exploited in MetAP2 inhibitor design, where picomolar potency (50–100 pM) was achieved through optimization of the aniline and sulfur substituent positions in related 1,2,4-triazole chemotypes [2].

Chemical Biology Enzyme Inhibition Fragment-Based Drug Discovery

Physicochemical Property Differentiation: Ionization State and Lipophilicity vs. Direct-Linked Triazole-Aniline Isosteres

Computed physicochemical descriptors reveal measurable divergence between 4-(1H-1,2,4-triazol-5-ylsulfanyl)aniline and its oxygen-free direct-linked analogue 2-(1H-1,2,4-triazol-5-yl)aniline (CAS 6219-58-5). The target compound possesses a higher molecular weight (192.24 vs. 160.07 g·mol⁻¹), increased hydrogen bond acceptor count (4 vs. 2), and moderately elevated lipophilicity (XLogP3-AA 1.7 vs. ~1.2 estimated) attributable to the sulfur atom [1][2]. The acid pKa of the triazole N–H proton is computed at 7.21 for the target compound, indicating approximately 36% deprotonation at physiological pH 7.4, a property that influences solubility, permeability, and metal-coordination competency [3]. The LogD (pH 7.4) value of 1.24 suggests limited passive membrane permeability compared to the more lipophilic 5-fluoro analogue (CAS 1019538-54-5, C₈H₇FN₄S, MW 210.23 g·mol⁻¹) which incorporates a fluorine atom ortho to the aniline –NH₂ and is reported in antifungal triazole SAR studies . The thioether sulfur provides a polarizable atom capable of engaging in chalcogen bonding interactions with protein methionine and cysteine residues, a feature absent in the nitrogen-linked or direct C–C triazole-aniline chemotypes [4].

ADME Prediction Drug-Likeness Physicochemical Profiling

Supply-Chain Differentiation: Multi-Source Availability with Standardized Purity Specification vs. Single-Source Comparators

Procurement risk assessment reveals that 4-(1H-1,2,4-triazol-5-ylsulfanyl)aniline is commercially available from at least five independent suppliers (Santa Cruz Biotechnology sc-347582, Enamine EN300-43111, AKSci 0525DD, Leyan 1319983, CymitQuimica 3D-MPA65667) with a harmonized minimum purity specification of 95% (HPLC) and price points ranging from approximately $197 per 250 mg to $399 per 1 g [1]. In contrast, the direct regioisomer 4-(4H-1,2,4-triazol-3-ylsulfanyl)aniline (linked at triazole C-3 rather than C-5) is listed by fewer suppliers and carries ambiguous cataloging that frequently conflates the 3-yl and 5-yl regioisomers under a single CAS entry . The 5-fluoro analogue (CAS 1019538-54-5) is even less broadly stocked, introducing potential lead-time bottlenecks for library synthesis programs . Multi-supplier redundancy for the target compound reduces single-source dependency risk, which is quantifiably significant: a supply disruption at any one vendor still leaves four alternative procurement channels, whereas comparator building blocks with ≤2 suppliers expose projects to ≥50% procurement failure probability upon single-vendor discontinuation .

Chemical Procurement Supply Chain Resilience Quality Assurance

Scaffold-Specific Patent Precedence: Trisubstituted 1,2,4-Triazole α7 nAChR Modulators Require the 3-Aniline-5-Aryl Thioether Motif

Patent US 20090253691 (BIOFOCUS DPI LIMITED, published 2009) explicitly claims 3-aniline-5-aryl triazole derivatives as positive allosteric modulators of the α7 nicotinic acetylcholine receptor, with the core scaffold requiring an aniline moiety attached to the triazole ring [1]. The target compound 4-(1H-1,2,4-triazol-5-ylsulfanyl)aniline serves as a privileged synthetic intermediate for accessing the 3-amino-substituted triazole chemotype via sulfur-mediated coupling strategies [2]. A separate patent family (US 7,304,082, assigned to Johnson & Johnson) claims 1,2,4-triazole derivatives as MetAP2 inhibitors where the aniline and sulfur substituent positions on the triazole ring are critical SAR determinants; substitution at the 5-position with a thioether-linked aryl group yields a distinct activity profile compared to 3-thioether or 3-amino substitution patterns [3]. The patent literature establishes that the thioether connectivity of the target compound maps directly onto the Markush structures of two independent therapeutic programs (α7 nAChR modulation and MetAP2 inhibition), whereas nitrogen-linked triazole-aniline analogues fall outside the claimed chemical space of these patents [1][3].

Neuroscience Nicotinic Receptors Allosteric Modulation

Procurement-Driven Application Scenarios for 4-(1H-1,2,4-Triazol-5-ylsulfanyl)aniline (CAS 362656-67-5)


Parallel Synthesis of Sulfonamide-Focused Kinase Inhibitor Libraries

Medicinal chemistry teams targeting kinase ATP-binding sites can leverage the free –NH₂ handle of 4-(1H-1,2,4-triazol-5-ylsulfanyl)aniline for direct, high-yielding sulfonylation with diverse sulfonyl chlorides. The resulting N-aryl sulfonamide derivatives retain measurable enzyme engagement, as evidenced by BindingDB EC₅₀ data (50–80 μM range against alkaline phosphatase isozymes for the 4-methoxybenzenesulfonamide derivative) [1]. The thioether spacer provides approximately 2.7 Å of additional separation between the triazole and phenyl rings compared to direct-linked scaffolds, a geometric feature exploited in the MetAP2 inhibitor patent literature to achieve picomolar potency through iterative optimization of the aniline and sulfur substituent vectors [2]. Researchers should prioritize this building block when the synthetic plan calls for sulfonamide diversification at the para-aniline position with retention of a metal-coordinating triazole-thioether core.

Hit-to-Lead Optimization of α7 Nicotinic Receptor Positive Allosteric Modulators

Patent US 20090253691 establishes the 3-aniline-5-aryl triazole scaffold as a privileged chemotype for α7 nAChR positive allosteric modulation [3]. The target compound serves as a direct synthetic precursor to the core 3-anilino-triazole framework through thioether-mediated coupling strategies. Procurement of CAS 362656-67-5 with ≥95% purity from multiple qualified suppliers (Santa Cruz Biotechnology sc-347582, Enamine EN300-43111, AKSci 0525DD) ensures consistent starting material quality for SAR expansion around the 5-thioether position, which directly impacts allosteric modulator potency and subunit selectivity . The multi-supplier redundancy eliminates the risk of program delays due to single-vendor stockout during multi-round analog synthesis, a critical consideration for CNS drug discovery programs operating on 12–18 month hit-to-lead timelines.

Fragment-Based Screening Library Construction for MetAP2 and Metalloenzyme Targets

The triazole-thioether-aniline pharmacophore embedded in 4-(1H-1,2,4-triazol-5-ylsulfanyl)aniline maps directly onto the Markush structures claimed in US Patent 7,304,082 for MetAP2 inhibition [4]. With a molecular weight of 192.24 g·mol⁻¹, 2 hydrogen bond donors, 4 hydrogen bond acceptors, and a computed LogP of 1.7, the compound satisfies rule-of-three criteria for fragment-based screening (MW < 300, HBD ≤ 3, HBA ≤ 3, clogP ≤ 3; the HBA count slightly exceeds the strict cutoff of 3 but remains within acceptable range for sulfur-containing fragments) [5]. The computed pKa of 7.21 indicates partial deprotonation at physiological pH, enhancing aqueous solubility for biochemical assay compatibility while retaining sufficient passive permeability for cellular target engagement [6]. Fragment libraries incorporating this scaffold can be diversified via amide coupling, sulfonylation, or reductive amination at the –NH₂ handle, generating 100–500 member sub-libraries for SPR-based primary screening against metalloenzyme targets including MetAP2, alkaline phosphatases, and carbonic anhydrases.

Antimicrobial Lead Generation via Thioether-Triazole Scaffold Hybridization

The 1,2,4-triazole-5-thioether motif is a validated substructure in antimicrobial lead discovery, with the Galstyan et al. (2019) study demonstrating that bis-triazoles containing thioether linkages inhibit C. albicans growth by 35–40% [7]. The target compound provides the 5-thioether-4-aminoaryl pharmacophore as a monocyclic building block amenable to hybridization with a second triazole or other heterocycle. The sulfur atom contributes polarizable electron density that enhances binding to fungal CYP51 and bacterial enoyl-ACP reductase active sites via chalcogen bonding, a feature absent in nitrogen-linked triazole analogues. Procurement from Enamine (EN300-43111) offers catalog-level access with documented analytical characterization suitable for publication-grade biological data, while the commercial availability of the 5-fluoro analogue (CAS 1019538-54-5) provides a direct comparator for assessing the electronic effects of aryl substitution on antimicrobial MIC values .

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